molecular formula C17H15ClF2N2O4S B2450897 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 2034576-13-9

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

Cat. No.: B2450897
CAS No.: 2034576-13-9
M. Wt: 416.82
InChI Key: CZATTWJOYAWKEB-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule notable for its potential applications across various scientific fields. This compound incorporates a combination of pyrrolidine and pyridine rings, along with functional groups that contribute to its diverse reactivity profile.

1. Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Step 1: Formation of the 3-chloropyridin-4-yl intermediate through halogenation reactions.

  • Step 2: Coupling of the 3-chloropyridin-4-yl intermediate with the pyrrolidinyl moiety, facilitated by base catalysts under controlled temperature and pressure conditions.

  • Step 3: Introduction of the difluoromethylsulfonyl group through nucleophilic substitution reactions using appropriate sulfonylation agents.

2. Industrial Production Methods

In industrial settings, the production often involves:

  • Optimized reaction conditions: to enhance yield and purity.

  • High-throughput synthesis: techniques, including flow chemistry, to ensure scalable production.

  • Purification steps: such as crystallization and chromatography to obtain the final compound in the desired form.

1. Types of Reactions

This compound can undergo a variety of reactions:

  • Oxidation: It can be oxidized to introduce new functional groups or to further modify existing ones.

  • Reduction: Reduction reactions can alter the oxidation states of certain components within the compound.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine or sulfonyl positions.

2. Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing agents: like hydrogen peroxide for oxidation reactions.

  • Reducing agents: such as sodium borohydride for reduction.

  • Substituents: like alkyl halides in substitution reactions, often under acidic or basic conditions.

3. Major Products

The major products of these reactions often involve:

  • Functionalized derivatives: with enhanced or modified activity.

  • Intermediate compounds: useful in the synthesis of more complex molecules.

Scientific Research Applications

This compound's versatility lends itself to numerous applications:

  • Chemistry: Used as a building block in organic synthesis to develop novel compounds with desired properties.

  • Biology: Studied for its interactions with biological molecules, potentially serving as a lead compound in drug development.

  • Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

  • Industry: Employed in material science for the development of specialized coatings or polymers.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves:

  • Molecular Targeting: Binding to specific proteins or enzymes, altering their activity.

  • Pathway Modulation: Influencing signal transduction pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds:

  • Structural Uniqueness: The incorporation of both pyridine and sulfonyl groups differentiates it from compounds lacking these features.

  • Reactivity: Its reactivity profile may differ due to the presence of unique functional groups.

  • Applications: It may exhibit different or enhanced applications due to its unique structural features.

Similar compounds include:

  • Pyridinyl derivatives: with other functional groups.

  • Pyrrolidine-based molecules: with variations in their substituents.

  • Sulfonyl-containing compounds: with different core structures.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O4S/c18-13-9-21-7-5-14(13)26-11-6-8-22(10-11)16(23)12-3-1-2-4-15(12)27(24,25)17(19)20/h1-5,7,9,11,17H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZATTWJOYAWKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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